DBCO-Cy3

Description

BenchChem offers high-quality DBCO-Cy3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-Cy3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H54N4O11S3 |

|---|---|

Molecular Weight |

983.2 g/mol |

IUPAC Name |

3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |

InChI Key |

ALLGTQOHAQKUOH-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-Cy3 Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of DBCO-Cy3 labeling, a cornerstone of bioorthogonal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical knowledge required to effectively utilize this powerful bioconjugation technique.

Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of a target molecule with DBCO-Cy3 relies on a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between a cyclooctyne (in this case, dibenzocyclooctyne or DBCO) and an azide-functionalized molecule to form a stable triazole linkage.[1]

The primary driving force for this reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule.[2] This inherent strain dramatically lowers the activation energy of the cycloaddition reaction, enabling it to proceed rapidly and efficiently at or near room temperature without the need for a cytotoxic copper(I) catalyst.[1][2] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[1]

The term "bioorthogonal" signifies that the reacting functional groups, the azide and the cyclooctyne, are chemically inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxyl groups. This ensures that the labeling reaction is highly specific and occurs only between the DBCO-Cy3 probe and the azide-modified target molecule, minimizing off-target effects.

Figure 1: Mechanism of DBCO-Cy3 labeling via SPAAC.

Quantitative Data

The efficiency of SPAAC reactions is a critical parameter for experimental design. While specific kinetic data for the direct reaction between DBCO and a Cy3-azide is not extensively published in a comparative format, the reaction kinetics of DBCO with other azides provide a strong indication of its efficiency.

Table 1: Second-Order Rate Constants for DBCO Reactions

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

Table 2: Photophysical Properties of Cy3 Dyes

| Property | Value | Notes |

| Excitation Maximum (Ex) | ~550-555 nm | |

| Emission Maximum (Em) | ~570-580 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 | For a specific DBCO-Cy3 conjugate. Can be influenced by the local environment and conjugation partner. |

| Photostability | Good | Cy3 dyes are known for their relatively high photostability, though this can be enhanced by encapsulation. |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of DBCO-Cy3 labeling.

General Protocol for Antibody Labeling with DBCO-NHS Ester and Cy3-Azide

This protocol describes the labeling of an antibody with DBCO groups via an N-hydroxysuccinimide (NHS) ester, followed by the click reaction with Cy3-azide.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Cy3-azide

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange using a spin desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

-

DBCO-NHS Ester Activation:

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis against PBS.

-

-

Click Reaction with Cy3-Azide:

-

To the purified DBCO-labeled antibody, add a 2-5 fold molar excess of Cy3-azide.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Final Purification:

-

Remove unreacted Cy3-azide by size exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Figure 2: Experimental workflow for antibody labeling.

Protocol for Cell Surface Labeling via Metabolic Glycoengineering

This protocol outlines the labeling of cell surface glycans by first metabolically incorporating an azide-containing sugar, followed by reaction with DBCO-Cy3.

Materials:

-

Cells of interest in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-Cy3

-

Cell culture medium and supplements

-

PBS (pH 7.4)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of the azide-sugar (e.g., 10 mM Ac₄ManNAz in DMSO).

-

Add the azide-sugar to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

-

DBCO-Cy3 Labeling:

-

Prepare a stock solution of DBCO-Cy3 in DMSO.

-

Wash the cells twice with warm PBS or serum-free medium to remove any un-incorporated azide-sugar.

-

Dilute the DBCO-Cy3 stock solution in cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells with the DBCO-Cy3 solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unbound DBCO-Cy3.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Figure 3: Workflow for cell surface labeling.

Applications in Research and Drug Development

The robust and bioorthogonal nature of DBCO-Cy3 labeling has made it an invaluable tool in various scientific disciplines.

-

Fluorescence Microscopy and Imaging: The bright and photostable properties of Cy3 make it an excellent choice for visualizing and tracking azide-labeled biomolecules in fixed and living cells.

-

Flow Cytometry: DBCO-Cy3 enables the specific labeling and quantification of cell populations that have been metabolically engineered to express surface azides.

-

Protein Labeling and Conjugation: Site-specific labeling of proteins with DBCO-Cy3 allows for the study of protein localization, trafficking, and interactions.

-

Nucleic Acid Labeling: DNA and RNA can be functionalized with azides and subsequently labeled with DBCO-Cy3 for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.

-

Antibody-Drug Conjugates (ADCs): The SPAAC chemistry provides a reliable method for conjugating cytotoxic drugs to antibodies for targeted cancer therapy. While Cy3 itself is not the payload, the DBCO-azide ligation is a key technology in this field.

References

The Cornerstone of Bioorthogonal Labeling: A Technical Guide to DBCO-Cy3 Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to precisely tag and visualize biomolecules within their native environment is paramount. Copper-free click chemistry, a bioorthogonal ligation reaction, has emerged as a revolutionary tool, enabling the covalent labeling of molecules in living systems with exceptional specificity and biocompatibility. This technical guide delves into the core principles of a widely used copper-free click chemistry pair: Dibenzocyclooctyne (DBCO) and the fluorescent dye Cyanine3 (Cy3).

The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the heart of DBCO-Cy3 chemistry lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction between a cyclooctyne (DBCO) and an azide-functionalized molecule.[1][2] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3][4]

The reaction is driven by the significant ring strain of the cyclooctyne ring in the DBCO molecule.[1] This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable, covalent triazole linkage. This process is highly efficient and proceeds readily under physiological conditions, including mild temperatures and aqueous environments.

The overall workflow for utilizing DBCO-Cy3 in biological systems typically involves a two-step process:

-

Metabolic or Enzymatic Incorporation of an Azide: An azide-modified precursor is introduced to the biological system. This can be a metabolic substrate (e.g., an azide-modified sugar for glycan labeling) or an amino acid analog that gets incorporated into proteins.

-

Copper-Free Click Reaction: The azide-labeled biomolecule is then specifically and covalently labeled by introducing the DBCO-Cy3 probe. The DBCO moiety on the Cy3 dye reacts with the azide group on the target biomolecule, resulting in a fluorescently tagged molecule.

Quantitative Data Summary

The efficiency and performance of the DBCO-Cy3 click chemistry are critical for successful experimental outcomes. The following tables summarize key quantitative data for the components and the reaction.

Table 1: Spectroscopic and Physicochemical Properties of Cy3

| Property | Value | References |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 | |

| Solubility | Good in DMSO, DMF |

Table 2: Kinetic Data for DBCO-Azide Reaction (SPAAC)

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | References |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Various organic and aqueous solvents | |

| DBCO and Azido-purine nucleoside | 0.11 | CDCl₃ |

Note: The reaction rate can be influenced by the solvent and the steric hindrance of the azide-containing molecule.

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-Cy3 copper-free click chemistry.

General Protein Labeling with DBCO-NHS Ester and Cy3-Azide

This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine residues) with DBCO, followed by conjugation to Cy3-azide.

Materials:

-

Protein of interest (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)

-

Anhydrous DMSO

-

Cy3-azide

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

DBCO Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling.

-

Incubate the reaction for 1 hour at room temperature.

-

-

Purification of DBCO-labeled Protein:

-

Remove the excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.

-

-

Click Reaction with Cy3-Azide:

-

To the purified DBCO-labeled protein, add a 1.5- to 10-fold molar excess of Cy3-azide.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the Cy3-labeled protein conjugate from excess Cy3-azide using a desalting column.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.

-

Cell Surface Glycan Labeling and Detection

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent detection with DBCO-Cy3.

Materials:

-

Cells of interest in culture

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

-

DBCO-Cy3

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.

-

-

DBCO-Cy3 Labeling:

-

Resuspend the cells in a buffer compatible with live-cell imaging or flow cytometry.

-

Add DBCO-Cy3 to the cell suspension at a final concentration of 1-20 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with the appropriate buffer to remove unbound DBCO-Cy3.

-

-

Analysis:

-

The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in DBCO-Cy3 copper-free click chemistry.

Caption: Experimental workflow for cell surface labeling.

Caption: Principle of DBCO-Cy3 SPAAC reaction.

Conclusion

DBCO-Cy3 copper-free click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules in a variety of research applications. Its bioorthogonality, efficiency under physiological conditions, and the formation of a stable covalent bond make it an indispensable tool for researchers in cell biology, chemical biology, and drug development. By understanding the fundamental principles and following detailed protocols, scientists can effectively harness the power of this technology to gain deeper insights into complex biological processes.

References

- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. abpbio.com [abpbio.com]

- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Properties and Quantum Yield of DBCO-Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, quantum yield, and experimental characterization of Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3). DBCO-Cy3 is a key fluorescent probe in bioconjugation, widely utilized in the fields of cell biology, proteomics, and drug development due to its participation in highly specific and bioorthogonal copper-free "click chemistry" reactions.

Core Spectral and Photophysical Properties of DBCO-Cy3

DBCO-Cy3 is a bright, orange-fluorescent dye that is well-suited for a variety of fluorescence microscopy and imaging applications. Its fluorescence is largely insensitive to pH in the physiological range (pH 4-10).[1] The key spectral properties are summarized in the table below.

| Property | Value | Unit | Notes |

| Maximum Excitation Wavelength (λex) | ~555 | nm | Can be effectively excited by 532 nm or 555 nm laser lines.[1] |

| Maximum Emission Wavelength (λem) | ~570 - 580 | nm | Visualized with TRITC (tetramethylrhodamine) filter sets.[1] |

| Molar Extinction Coefficient (ε) | ~150,000 | L·mol-1·cm-1 | At the maximum absorption wavelength. |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.31 | - | Varies depending on the specific product and measurement conditions. |

| Solubility | Good solubility in DMSO and DMF.[2] | ||

| Storage | -20°C, protect from light | Should be stored desiccated. |

Experimental Protocols for Characterization

Accurate determination of the spectral properties of fluorescent probes like DBCO-Cy3 is critical for quantitative applications. The following sections detail standardized protocols for measuring the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.

Principle: The Beer-Lambert law is expressed as:

A = εcl

where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol-1·cm-1)

-

c is the concentration of the substance (mol·L-1)

-

l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of a solution of known concentration in a cuvette with a known path length, the molar extinction coefficient can be calculated.[3]

Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately weigh a small amount of DBCO-Cy3 and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance:

-

Set the spectrophotometer to the maximum absorption wavelength (λmax) of DBCO-Cy3 (~555 nm).

-

Use the same solvent/buffer as used for the dilutions to zero the spectrophotometer (blank).

-

Measure the absorbance of each dilution.

-

-

Plot Absorbance vs. Concentration: Create a plot of absorbance (y-axis) versus concentration (x-axis).

-

Calculate the Molar Extinction Coefficient: The slope of the resulting linear fit of the data is equal to the molar extinction coefficient multiplied by the path length. For a 1 cm path length cuvette, the slope is the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a common and reliable technique for its determination.

Principle: The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield. The relationship is given by the equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

where:

-

Φ is the quantum yield

-

Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

The subscripts X and ST refer to the unknown sample and the standard, respectively.

Step-by-Step Protocol:

-

Select a Suitable Standard: Choose a fluorescence standard with a known quantum yield that has absorption and emission properties as close as possible to DBCO-Cy3. Rhodamine B (Φ ≈ 0.48 in ethanol) is a potential candidate.

-

Prepare Solutions:

-

Prepare a series of dilutions of both the DBCO-Cy3 sample and the fluorescent standard in the same solvent.

-

The concentrations should be adjusted to have low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Plot and Calculate:

-

For both the DBCO-Cy3 and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of DBCO-Cy3 using the equation above. If the same solvent is used for both the sample and the standard, the term with the refractive indices (n2) becomes 1.

-

Applications and Experimental Workflows

DBCO-Cy3 is primarily used in bioorthogonal labeling via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly specific and can be performed in complex biological environments, making it ideal for labeling biomolecules in living cells.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental principle of SPAAC involves the reaction of a strained alkyne (like the DBCO group on DBCO-Cy3) with an azide-modified molecule to form a stable triazole linkage.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Cell Labeling and Imaging

A common application of DBCO-Cy3 is the fluorescent labeling of cells that have been metabolically engineered to express azide groups on their surface glycans.

Caption: Workflow for cell surface labeling using DBCO-Cy3.

Antibody Conjugation Workflow

DBCO-Cy3 can be conjugated to antibodies for use in immunofluorescence and other immunoassays. This typically involves a two-step process where the antibody is first modified with an azide, followed by reaction with DBCO-Cy3. Alternatively, an amine-reactive DBCO-NHS ester can be used to first attach the DBCO moiety to the antibody.

Caption: General workflow for conjugating DBCO-Cy3 to an antibody.

References

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry, enabling the formation of stable covalent bonds in living systems without the need for toxic catalysts. This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and beyond.

Core Principles of SPAAC

At its heart, SPAAC is a type of [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[1] Unlike the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free "click chemistry" reaction.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the less strained triazole ring.[1][3] This inherent reactivity allows the reaction to proceed at physiological temperatures and pH, making it exceptionally well-suited for biological applications.

The bioorthogonal nature of SPAAC is a key advantage. The participating functional groups, the cyclooctyne and the azide, are abiotic and do not typically participate in or interfere with biological processes. This ensures that the ligation is highly selective, occurring exclusively between the engineered reaction partners.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which indicates how rapidly the cyclooctyne and azide react at a given concentration. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low concentrations of biomolecules or the need to capture dynamic processes. The choice of cyclooctyne is a critical determinant of the reaction rate, with various derivatives developed to offer a range of reactivities.

Below is a summary of second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, a standard model azide. It is important to note that reaction rates are influenced by factors such as the specific azide used, solvent, pH, and temperature.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.1 - 0.17 |

| Bicyclononyne | BCN | ~0.01 - 0.14 |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 |

| Biarylazacyclooctynone | BARAC | Among the most reactive |

| Difluorinated cyclooctyne | DIFO | Enhanced reactivity |

| Cyclononyne | - | More stable than cyclooctynes |

Note: The reactivity of some cyclooctynes, such as the sterically demanding ADIBO, can be significantly lower with hindered tertiary azides.BARAC is noted as being among the most reactive cyclooctynes.DIFO derivatives have enhanced reactivity due to inductive effects from fluorine atoms.Cyclononynes are generally more stable than cyclooctynes and still offer competitive reaction rates.

Experimental Protocols

Accurate measurement of reaction kinetics is essential for comparing the efficacy of different SPAAC reagents and optimizing reaction conditions. The following are detailed methodologies for key experiments.

Determination of Second-Order Rate Constants using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of a SPAAC reaction in real-time.

Materials:

-

Cyclooctyne of interest

-

Azide of interest (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the cyclooctyne and an excess of the azide (typically 2-12 equivalents) in the chosen deuterated solvent at a known concentration. Include the internal standard in one of the solutions.

-

Reaction Initiation: At a controlled temperature (e.g., 25 °C), mix the cyclooctyne and azide solutions in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Determine the concentrations of the reactants and products at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard. Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess azide.

Real-Time Reaction Monitoring using Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is particularly useful for monitoring the disappearance of the characteristic azide stretching vibration at approximately 2100 cm⁻¹. This method allows for live monitoring in various solvents, including complex biological media like human blood plasma.

Materials:

-

Cyclooctyne of interest

-

Azide of interest

-

Solvent (e.g., acetonitrile, DMSO, or biological media)

-

Inline ATR-IR probe connected to a spectrometer

Procedure:

-

System Setup: Set up the inline ATR-IR probe in a reaction vessel with temperature control.

-

Background Spectrum: Acquire a background spectrum of the pure solvent.

-

Reaction Initiation: Place the azide solution in the reaction vessel. Once the temperature has equilibrated, add the cyclooctyne solution to initiate the reaction.

-

Data Acquisition: Continuously record the IR spectrum of the reaction mixture.

-

Data Analysis: Monitor the decrease in the integrated area or height of the azide peak over time. This decrease is proportional to the consumption of the azide and can be used to determine the reaction kinetics.

Kinetic Analysis using UV-Vis Spectroscopy

For cyclooctynes that have a distinct chromophore, UV-Vis spectroscopy provides a sensitive method for monitoring reaction kinetics.

Materials:

-

Cyclooctyne with a UV-Vis active chromophore

-

Azide of interest

-

Spectrophotometer with temperature control

Procedure:

-

Preparation of Solutions: Prepare a solution of the cyclooctyne at a known concentration. Prepare a separate solution of the azide at a much higher concentration (e.g., 6 x 10⁻⁴ - 1.5 x 10⁻² M).

-

Temperature Equilibration: Equilibrate both solutions to the desired reaction temperature.

-

Reaction Initiation: Add the azide solution to the cyclooctyne solution in a cuvette and immediately place it in the spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at the wavelength corresponding to the cyclooctyne's chromophore over time.

-

Data Analysis: The rate of disappearance of the cyclooctyne can be used to calculate the reaction rate constant.

Visualizing SPAAC: Mechanisms and Workflows

Diagrams created using Graphviz can help to visualize the experimental workflow and the structural relationships influencing reactivity.

References

An In-depth Technical Guide to the Stability and pH Sensitivity of DBCO-Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and pH sensitivity of DBCO-Cy3, a key molecule in bioconjugation and fluorescence imaging. Understanding these parameters is critical for the successful design and execution of experiments, ensuring the reliability and reproducibility of results in research and drug development.

Executive Summary

Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3) is a widely used reagent that combines a fluorescent Cy3 dye with a DBCO moiety for copper-free click chemistry. The Cy3 fluorophore is known for its bright orange-red fluorescence and general insensitivity to pH in the physiological range. The DBCO group allows for highly specific and biocompatible conjugation to azide-modified molecules. This document summarizes the known stability characteristics of both the Cy3 dye and the DBCO group, providing a detailed understanding of the performance of the DBCO-Cy3 conjugate under various experimental conditions.

Core Concepts: Chemical Structures and Labeling Workflow

The DBCO-Cy3 molecule consists of two key functional components: the dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and the Cyanine3 (Cy3) fluorophore for detection.

The general workflow for using DBCO-Cy3 involves the reaction of the DBCO group with an azide-modified target molecule, such as a protein, nucleic acid, or small molecule.

pH Sensitivity of the Cy3 Fluorophore

The fluorescence of the Cy3 dye is generally considered to be insensitive to pH within the range of 4 to 10.[1][2][3][4][5] This makes it a robust fluorophore for a wide variety of biological applications where pH fluctuations may occur.

| pH Range | Fluorescence Intensity Change | Reference |

| 4 - 10 | Minimal to no change |

This stability across a broad pH range ensures that observed changes in fluorescence intensity are more likely attributable to the biological event being studied rather than artifacts of pH variation.

Stability of the DBCO Moiety

The stability of the DBCO group is a critical factor in the successful application of DBCO-Cy3. While generally stable, its reactivity can be affected by several factors.

pH Stability

The DBCO group is stable in aqueous buffers within a physiological pH range. However, it can undergo degradation under strongly acidic conditions.

| Condition | Observation |

| Strongly Acidic (e.g., high TFA concentrations) | Potential for rearrangement and inactivation |

| Physiological pH (e.g., PBS pH 7.4) | Generally stable |

| Basic Conditions | Generally stable |

Chemical Compatibility

The DBCO group's reactivity can be compromised by the presence of certain chemical reagents.

| Reagent | Effect on DBCO |

| Azides | Reacts to form a stable triazole, should be avoided in storage buffers. |

| Thiols (e.g., TCEP, GSH) | Can lead to instability and degradation. |

| Primary Amines (e.g., Tris, glycine) | Should be avoided in buffers during conjugation to amine-reactive DBCO esters. |

Long-Term Storage and Stability

For long-term storage, it is crucial to maintain the integrity of the DBCO-Cy3 conjugate.

| Storage Condition | Recommended Duration | Stability Notes |

| In Solvent | ||

| -80°C | Up to 6 months (protected from light) | |

| -20°C | Up to 1 month (protected from light) | |

| Dry/Solid Form | ||

| -20°C | Up to 24 months (desiccated and protected from light) |

Experimental Protocols

The following are generalized protocols for assessing the pH sensitivity and stability of DBCO-Cy3. These should be optimized for specific experimental setups.

Protocol for Assessing pH Sensitivity

This protocol determines the effect of pH on the fluorescence intensity of DBCO-Cy3.

Materials:

-

DBCO-Cy3

-

A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate buffers)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of DBCO-Cy3 in an appropriate solvent (e.g., DMSO).

-

Dilute the DBCO-Cy3 stock solution to a final concentration (e.g., 1 µM) in each of the different pH buffers.

-

Incubate the solutions for a set period (e.g., 30 minutes) at room temperature, protected from light.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength appropriate for Cy3 (e.g., ~550 nm).

-

Plot the fluorescence intensity at the emission maximum (e.g., ~570 nm) against the pH of the buffer.

Protocol for Assessing Stability in Different Buffers

This protocol evaluates the stability of DBCO-Cy3 over time in various buffer systems.

Materials:

-

DBCO-Cy3

-

A selection of common laboratory buffers (e.g., PBS, HEPES, Tris, Borate) at a constant pH (e.g., 7.4).

-

Spectrofluorometer or HPLC system with a fluorescence detector.

Procedure:

-

Prepare a stock solution of DBCO-Cy3.

-

Dilute the stock solution into each of the selected buffers to a final concentration.

-

Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Store the aliquots under controlled conditions (e.g., room temperature or 37°C), protected from light.

-

At each time point, measure the fluorescence intensity of the respective aliquot.

-

Plot the fluorescence intensity as a function of time for each buffer to assess degradation.

Conclusion

DBCO-Cy3 is a robust and versatile tool for bioconjugation and fluorescence imaging. The Cy3 component offers stable fluorescence across a broad and physiologically relevant pH range. The DBCO moiety, while generally stable, requires careful consideration of buffer composition and storage conditions to ensure optimal reactivity. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can effectively utilize DBCO-Cy3 in their studies, leading to more reliable and reproducible outcomes.

References

Navigating the Aqueous Environment: A Technical Guide to DBCO-Cy3 Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3) is a vital tool in bioconjugation and fluorescence labeling, enabling the precise attachment of the bright and photostable Cy3 fluorophore to azide-modified biomolecules through copper-free click chemistry. A critical parameter for its effective use, particularly in biological and pharmaceutical applications, is its solubility and stability in aqueous buffers. This technical guide provides an in-depth overview of the solubility characteristics of DBCO-Cy3, factors influencing its behavior in aqueous media, and detailed protocols for its preparation and use.

Understanding DBCO-Cy3 and its Variants

Standard DBCO-Cy3 possesses a hydrophobic core, which can limit its direct solubility in aqueous solutions. To address this, a sulfonated version, Sulfo-Cy3 DBCO , has been developed. The addition of one or more sulfonate groups (-SO₃⁻) significantly enhances the hydrophilicity and, consequently, the water solubility of the molecule. This modification is crucial for experiments conducted in purely aqueous environments, as it minimizes the need for organic co-solvents that could potentially perturb the structure and function of sensitive biomolecules.[1][2][3][4][5]

Quantitative Solubility of DBCO-Cy3 Derivatives

Precise quantitative data on the solubility of DBCO-Cy3 in a wide range of aqueous buffers is not extensively documented in peer-reviewed literature and can vary between suppliers. However, based on available product data sheets and the known properties of cyanine dyes, the following table summarizes the reported solubility of DBCO-Cy3 and its sulfonated counterpart.

| Compound | Solvent/Buffer | Reported Solubility | Notes |

| DBCO-Cy3 | DMSO, DMF | Good | Stock solutions are typically prepared in these organic solvents. |

| Aqueous Buffers (e.g., PBS) | Practically insoluble (< 1 µM) | Direct dissolution is not recommended. Use of a co-solvent is necessary. | |

| Sulfo-Cy3 DBCO | Water | 0.11 M (approx. 108 mg/mL) | This value is provided by a commercial supplier and should be considered as a guideline. |

| DMSO, DMF | Soluble | Also soluble in organic solvents. | |

| Aqueous Buffers (e.g., PBS) | Readily Soluble | The sulfonate groups confer high water solubility, making it suitable for direct use in aqueous buffers. |

Note: The solubility of Sulfo-Cy3 DBCO in specific buffers (e.g., Tris, HEPES) is generally considered to be high, though precise limits are not widely published. It is always recommended to perform small-scale solubility tests before preparing large-volume or high-concentration solutions.

Factors Influencing DBCO-Cy3 Solubility in Aqueous Buffers

The solubility and stability of DBCO-Cy3 in aqueous environments are influenced by a combination of molecular and environmental factors. Understanding these can help in optimizing experimental conditions and preventing issues like aggregation and precipitation.

Caption: Key factors influencing the solubility of DBCO-Cy3 in aqueous solutions.

-

Sulfonation: As previously mentioned, the presence of sulfonate groups is the most significant factor for enhancing water solubility.

-

Buffer pH: DBCO-Cy3 is generally stable and soluble in a pH range of 4 to 10. However, extreme pH values should be avoided as they can affect the stability of the DBCO group and the fluorophore.

-

Ionic Strength: High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of organic molecules. While Sulfo-Cy3 DBCO is generally soluble in common biological buffers like PBS, it is good practice to avoid excessively high salt concentrations.

-

Temperature: In general, solubility increases with temperature. Gentle warming can aid in the dissolution of the dye.

-

Organic Co-solvents: For non-sulfonated DBCO-Cy3, the addition of a water-miscible organic solvent like DMSO or DMF is essential for its use in aqueous buffers. Typically, a final concentration of 1-10% (v/v) of the organic solvent is well-tolerated in many biological experiments.

-

Dye Concentration: At high concentrations, cyanine dyes have a tendency to form aggregates (H- and J-aggregates). This can lead to a decrease in fluorescence quantum yield (self-quenching) and precipitation. It is advisable to work with concentrations that are well below the solubility limit.

Experimental Protocols

Preparation of Stock Solutions

1. Sulfo-Cy3 DBCO (Water-Soluble)

-

Materials: Sulfo-Cy3 DBCO powder, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.4).

-

Procedure:

-

Bring the vial of Sulfo-Cy3 DBCO powder to room temperature before opening to prevent moisture condensation.

-

Add the desired volume of water or buffer directly to the vial to achieve the target stock concentration (e.g., 1-10 mM).

-

Vortex briefly and/or sonicate in a water bath for a few minutes to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

2. DBCO-Cy3 (Non-Sulfonated)

-

Materials: DBCO-Cy3 powder, anhydrous DMSO or DMF.

-

Procedure:

-

Equilibrate the vial of DBCO-Cy3 powder to room temperature.

-

Add the required volume of anhydrous DMSO or DMF to the vial to make a stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

General Protocol for Cell Surface Labeling with DBCO-Cy3

This protocol describes a general workflow for labeling azide-modified cell surface glycans with DBCO-Cy3.

Caption: A typical experimental workflow for labeling cell surface glycans using DBCO-Cy3.

-

Materials:

-

Cells with azide-modified surface glycans.

-

DBCO-Cy3 or Sulfo-Cy3 DBCO stock solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Cell culture medium or appropriate buffer for labeling.

-

-

Procedure:

-

Cell Preparation: Harvest the azide-labeled cells and wash them twice with ice-cold PBS to remove any un-incorporated azide sugars.

-

Labeling Reaction:

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS or serum-free medium).

-

Add the DBCO-Cy3 stock solution to the cell suspension to a final concentration typically ranging from 10 to 100 µM. If using a DMSO stock of non-sulfonated DBCO-Cy3, ensure the final DMSO concentration does not exceed 1-5% to maintain cell viability.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time and temperature may need to be determined empirically for your specific cell type and experimental conditions.

-

-

Washing: After incubation, wash the cells three times with PBS to remove any unreacted DBCO-Cy3.

-

Analysis: The labeled cells are now ready for downstream analysis by methods such as flow cytometry or fluorescence microscopy.

-

Conclusion

The solubility of DBCO-Cy3 in aqueous buffers is a critical consideration for its successful application in bioconjugation and cellular imaging. The development of sulfonated DBCO-Cy3 has largely overcome the solubility challenges associated with the parent molecule, enabling its direct use in aqueous media. For non-sulfonated DBCO-Cy3, the use of an organic co-solvent like DMSO is necessary. By understanding the factors that influence solubility and following appropriate experimental protocols, researchers can effectively utilize DBCO-Cy3 for precise and efficient fluorescent labeling in a variety of biological and pharmaceutical research settings.

References

A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to DBCO-Cy3

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the precise chemical modification of biomolecules in their native environments. This guide provides an in-depth exploration of a key bioorthogonal reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the versatile reagent, Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3). This powerful tool enables the fluorescent labeling of azide-modified biomolecules within living cells and organisms without the need for toxic catalysts, opening new avenues for research in drug development, cell biology, and diagnostics.

The Core of Bioorthogonality: The SPAAC Reaction

At the heart of this methodology is the SPAAC reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction involves the covalent ligation of a strained alkyne, such as DBCO, with an azide-functionalized molecule.[2][3] The inherent ring strain of the cyclooctyne in DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high specificity under physiological conditions (room temperature, aqueous environment) without the need for a cytotoxic copper(I) catalyst.[2][4] This copper-free approach is a major advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for in vivo applications. The reaction is highly bioorthogonal, meaning that the azide and DBCO groups are abiotic and do not react with endogenous functional groups found in biological systems, ensuring minimal perturbation of the native cellular processes.

The Reagent of Choice: DBCO-Cy3

DBCO-Cy3 is a fluorescent probe that combines the highly reactive DBCO moiety with the bright and photostable Cy3 fluorophore. Cy3 is an orange fluorescent dye that is insensitive to pH changes between 4 and 10 and can be excited by common laser lines such as 532 nm or 555 nm. This combination allows for the sensitive and specific detection of azide-labeled biomolecules in a variety of applications, including fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The photophysical properties of DBCO-Cy3 are critical for its application in fluorescence-based assays. The following table summarizes key quantitative data for DBCO-Cy3.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 555 nm | |

| Emission Maximum (λem) | 570 nm | |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.31 | |

| Second-Order Rate Constant (k₂) with azides | ~0.1 - 1.0 M⁻¹s⁻¹ |

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the SPAAC reaction and a typical experimental procedure for cell labeling.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for cell surface labeling using DBCO-Cy3.

Applications in Drug Development

The specificity and biocompatibility of the DBCO-azide reaction have made it an invaluable tool in drug development. A significant application is in the construction of Antibody-Drug Conjugates (ADCs). By attaching a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen, ADCs can selectively deliver the therapeutic payload to cancer cells, thereby increasing efficacy and reducing off-target toxicity. DBCO-azide chemistry provides a robust method for linking the antibody and the drug.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing DBCO-Cy3.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.

Materials:

-

DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-functionalized small molecule.

-

DMSO (if the small molecule is not water-soluble).

-

Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary.

-

Ensure the DBCO-activated protein is at a suitable concentration in the reaction buffer.

-

-

Reaction Setup:

-

Add the azide-functionalized small molecule solution to the DBCO-activated protein solution. A molar excess of the small molecule (e.g., 1.5 - 3 fold) is often recommended to ensure complete labeling of the protein.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants and their concentrations.

-

-

Purification (Optional but Recommended):

-

Remove excess, unreacted small molecule using a suitable method such as size exclusion chromatography (e.g., spin desalting column) or dialysis.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has an absorbance at ~310 nm).

-

Protocol 2: Labeling of Live Cells

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling with DBCO-Cy3.

Materials:

-

Mammalian cells of interest.

-

Cell culture medium appropriate for the cell line.

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz).

-

DBCO-Cy3.

-

PBS (phosphate-buffered saline), pH 7.4.

-

DMSO for preparing stock solutions.

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) at 37°C in a 5% CO2 incubator for 1-3 days. The optimal concentration and incubation time should be determined for each cell line.

-

-

Preparation of DBCO-Cy3 Staining Solution:

-

Prepare a stock solution of DBCO-Cy3 (e.g., 2 mM) in DMSO.

-

Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (e.g., 15 µM).

-

-

Cell Labeling:

-

Wash the azide-metabolically labeled cells twice with PBS.

-

Incubate the cells with the DBCO-Cy3 staining solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three to four times with PBS to remove any unreacted DBCO-Cy3.

-

-

Analysis:

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets for Cy3 (e.g., TRITC filter sets).

-

Troubleshooting:

-

Low or no fluorescence signal:

-

Optimize the concentration and incubation time for the azide sugar and DBCO-Cy3.

-

Ensure the reagents have not degraded.

-

-

High background:

-

Ensure thorough washing after the labeling step.

-

Consider incubating the cells in DBCO-Cy3-free media for 1-2 hours before analysis.

-

Note that DBCO-Cy3 may not be suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.

-

Conclusion

DBCO-Cy3, in conjunction with SPAAC, provides a powerful and versatile platform for the fluorescent labeling of biomolecules in living systems. Its high specificity, rapid kinetics, and biocompatibility have made it an indispensable tool for researchers in various fields, from fundamental cell biology to applied drug development. By understanding the core principles and following detailed experimental protocols, scientists can effectively leverage this technology to gain deeper insights into complex biological processes.

References

An In-depth Technical Guide to DBCO-Cy3: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe DBCO-Cy3, detailing its spectral properties and providing in-depth experimental protocols for its application in biological research. The information is intended to equip researchers with the necessary knowledge to effectively utilize DBCO-Cy3 in their experimental designs.

Core Spectroscopic Properties of DBCO-Cy3

Dibenzocyclooctyne (DBCO) functionalized with the cyanine dye Cy3 is a cornerstone reagent in the field of bioorthogonal chemistry. Its utility stems from the ability of the DBCO group to selectively react with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[1][2] The Cy3 fluorophore provides a bright and stable fluorescent signal for detection.

The spectral characteristics of DBCO-Cy3 are crucial for designing fluorescence microscopy experiments and selecting appropriate filter sets. Below is a summary of its key quantitative photophysical properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | 553 - 555 nm | [3][4] |

| Emission Maximum (λem) | 569 - 580 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 |

Note: Spectral properties can vary slightly depending on the solvent, conjugation partner, and local environment.

Experimental Protocols

The following sections provide detailed methodologies for common applications of DBCO-Cy3, including protein labeling and metabolic cell labeling.

General Protein Labeling with DBCO-Cy3

This protocol outlines the steps for labeling an azide-modified protein with DBCO-Cy3.

Materials:

-

Azide-modified protein of interest

-

DBCO-Cy3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or other suitable purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DBCO-Cy3 in anhydrous DMF or DMSO. For example, dissolve 1 mg of DBCO-Cy3 in 100 µL of solvent to create a 10 mg/mL stock solution. Vortex until fully dissolved. Protect from light.

-

Ensure the azide-modified protein is in an amine-free buffer, such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or buffer exchange columns.

-

-

Labeling Reaction:

-

The optimal molar ratio of DBCO-Cy3 to protein will need to be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.

-

Add the calculated volume of the DBCO-Cy3 stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

-

-

Purification:

-

Remove the unreacted DBCO-Cy3 from the labeled protein using a spin desalting column or other appropriate purification method. Follow the manufacturer's instructions for the chosen purification system.

-

-

Determination of Degree of Labeling (Optional):

-

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy3.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

-

Metabolic Labeling and Visualization of Cellular Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with DBCO-Cy3 for visualization.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

-

DBCO-Cy3

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture the cells to the desired confluency.

-

Supplement the cell culture medium with the azide-modified sugar. The optimal concentration and incubation time should be determined for each cell line and experimental goal, but a typical starting point is 25-50 µM for 1-3 days.

-

Culture the cells under their normal growth conditions to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.

-

-

Cell Preparation for Labeling:

-

Gently wash the cells two to three times with PBS to remove any unincorporated azido-sugar.

-

-

DBCO-Cy3 Labeling:

-

Prepare a fresh solution of DBCO-Cy3 in PBS or another suitable buffer. A typical final concentration is 10-50 µM.

-

Incubate the cells with the DBCO-Cy3 solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three to four times with PBS to remove any unreacted DBCO-Cy3.

-

-

Fixation and Permeabilization (Optional):

-

If imaging intracellular structures, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Following fixation, permeabilize the cells with a suitable buffer, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation around 550 nm and emission around 570 nm).

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for labeling azide-modified proteins with DBCO-Cy3.

Caption: Workflow for metabolic glycan labeling and visualization.

References

An In-depth Technical Guide to DBCO-sulfo-Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of DBCO-sulfo-Cy3, a fluorescent dye widely utilized in bioorthogonal chemistry. It includes detailed information on its chemical structure, spectral properties, and a standardized protocol for its application in labeling biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Properties and Chemical Structure

DBCO-sulfo-Cy3 is a bright, orange-fluorescent dye that is a derivative of the Cyanine3 (Cy3) fluorophore.[1][2] It is characterized by the presence of a dibenzocyclooctyne (DBCO) group, which allows for copper-free "click chemistry" reactions with azide-containing molecules.[1][2] The inclusion of sulfonate groups enhances its water solubility, making it highly suitable for bioconjugation in aqueous environments.[3] This dye is largely insensitive to pH in the range of 4 to 10.

The key features of DBCO-sulfo-Cy3 include fast reaction kinetics and good stability, making it a reliable tool for various applications in fluorescence imaging and biological research. It can be effectively conjugated to a variety of biomolecules, including antibodies, peptides, and proteins. Excitation of DBCO-sulfo-Cy3 is typically achieved using laser lines at 532 nm or 555 nm, with visualization through TRITC filter sets.

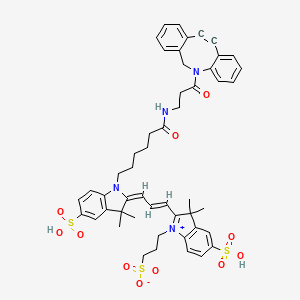

Chemical Structure Diagram

Caption: Chemical structure of DBCO-sulfo-Cy3.

Quantitative Data

The following table summarizes the key quantitative properties of DBCO-sulfo-Cy3, compiled from various technical datasheets.

| Property | Value | Source |

| Molecular Formula | C₅₀H₅₄N₄O₁₁S₃ | |

| Molecular Weight | ~983.18 g/mol | |

| CAS Number | 1782950-79-1 | |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Solubility | Water, DMSO, DMF | |

| Purity | ≥ 90-95% (HPLC) | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocol: Antibody Labeling with DBCO-sulfo-Cy3

This protocol details the procedure for labeling an azide-modified antibody with DBCO-sulfo-Cy3 via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-sulfo-Cy3

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting spin column or size-exclusion chromatography system for purification

-

Spectrophotometer

Procedure:

-

Preparation of DBCO-sulfo-Cy3 Stock Solution:

-

Dissolve a known quantity of DBCO-sulfo-Cy3 in anhydrous DMSO to prepare a stock solution of 1-10 mM. For example, to make a 10 mM solution, dissolve 0.983 mg of DBCO-sulfo-Cy3 (assuming a molecular weight of 983.18 g/mol ) in 100 µL of DMSO.

-

-

Preparation of Antibody Solution:

-

Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) or other azide-reactive components.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the DBCO-sulfo-Cy3 stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

-

Gently mix the reaction solution and incubate at room temperature for 1-4 hours, or overnight at 4°C, with protection from light. The optimal reaction time may vary depending on the specific antibody and desired degree of labeling.

-

-

Purification of the Conjugate:

-

Remove unreacted DBCO-sulfo-Cy3 from the labeled antibody using a desalting spin column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions containing the purified antibody-dye conjugate.

-

-

Characterization of the Conjugate:

-

Determine the concentration of the antibody and the dye in the purified conjugate using a spectrophotometer.

-

Measure the absorbance at 280 nm (for the antibody) and at the absorption maximum of Cy3 (~555 nm).

-

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

-

Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with DBCO-sulfo-Cy3.

Caption: Workflow for biomolecule labeling with DBCO-sulfo-Cy3.

This guide provides essential information for the effective use of DBCO-sulfo-Cy3 in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's specific instructions and safety data sheets.

References

A Novice's Guide to DBCO-Cy3 for Bioconjugation: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-Cy3, a key reagent in the field of bioconjugation. Aimed at both novice and experienced researchers, this document details the core principles, quantitative data, and experimental protocols necessary for the successful application of DBCO-Cy3 in labeling and detection of biomolecules.

Introduction to DBCO-Cy3 and Copper-Free Click Chemistry

DBCO-Cy3 is a fluorescent probe that combines a dibenzocyclooctyne (DBCO) group with a Cyanine3 (Cy3) fluorophore.[1][2] This combination makes it a powerful tool for bioorthogonal chemistry, specifically for a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] Unlike other "click chemistry" reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and other sensitive biological systems.[4][5]

The DBCO group is a cyclooctyne with significant ring strain. This inherent strain allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. The Cy3 fluorophore is a bright, orange-fluorescent dye with well-characterized spectral properties, allowing for sensitive detection using standard fluorescence microscopy and flow cytometry. The bioconjugation process is highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules.

Quantitative Data for DBCO-Cy3

For reproducible and quantifiable experiments, a clear understanding of the physicochemical properties of DBCO-Cy3 is essential. The following table summarizes the key quantitative data for DBCO-Cy3.

| Property | Value | References |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.31 | |

| Molecular Weight | ~983.18 g/mol | |

| Solubility | DMSO, DMF, Water |

Core Mechanisms and Workflows

The utility of DBCO-Cy3 is centered around the SPAAC reaction. The following diagrams illustrate the fundamental mechanism and a typical experimental workflow for bioconjugation.

A typical bioconjugation experiment involves the preparation of an azide-modified biomolecule and its subsequent reaction with DBCO-Cy3.

Detailed Experimental Protocols

The following are detailed methodologies for common applications of DBCO-Cy3.

Labeling of Proteins with DBCO-Cy3

This protocol describes the labeling of a protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-Cy3

-

Anhydrous DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare DBCO-Cy3 Stock Solution: Dissolve DBCO-Cy3 in anhydrous DMSO to a final concentration of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the DBCO-Cy3 stock solution. The final DMSO concentration in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

Purification: Remove unreacted DBCO-Cy3 by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Analyze the labeled protein using SDS-PAGE. The labeled protein should exhibit a fluorescent band when visualized with a gel imager. The degree of labeling can be determined spectrophotometrically.

Cell Surface Labeling and Imaging

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar.

Materials:

-

Cells cultured in appropriate medium

-

Azide-containing sugar (e.g., Ac4ManNAz)

-

DBCO-Cy3

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing sugar for 24-48 hours to allow for incorporation into cell surface glycans.

-

Cell Preparation: Gently wash the cells twice with warm PBS to remove unincorporated azide sugar.

-

Labeling Reaction: Prepare a 10-50 µM solution of DBCO-Cy3 in a serum-free culture medium. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove unreacted DBCO-Cy3.

-

Imaging: The cells are now ready for imaging. Acquire images using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

In Situ Hybridization with DBCO-Cy3 Labeled Probes

DBCO-Cy3 can be used to label oligonucleotide probes for fluorescent in situ hybridization (FISH) applications.

Protocol Outline:

-

Probe Labeling: An azide-modified oligonucleotide probe is labeled with DBCO-Cy3 as described in the protein labeling protocol (Section 4.1), followed by purification.

-

Sample Preparation: Cells or tissue sections are fixed, permeabilized, and pre-treated to allow probe access to the target nucleic acid sequence.

-

Hybridization: The DBCO-Cy3 labeled probe is applied to the sample in a hybridization buffer and incubated at an appropriate temperature to allow for annealing to the complementary target sequence.

-

Washing: Stringent washes are performed to remove non-specifically bound probes.

-

Detection: The fluorescent signal from the hybridized probe is visualized using a fluorescence microscope.

Conclusion

DBCO-Cy3 is a versatile and powerful tool for bioconjugation, offering a straightforward and efficient method for labeling a wide range of biomolecules. Its bioorthogonal nature, coupled with the bright fluorescence of the Cy3 dye, makes it an excellent choice for applications ranging from in vitro protein labeling to live-cell imaging and in situ hybridization. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate DBCO-Cy3 into their experimental workflows to achieve their scientific goals.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling with DBCO-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of cell surface proteins utilizing the bioorthogonal reaction between dibenzocyclooctyne (DBCO) and azide-functionalized biomolecules. Specifically, it focuses on the use of DBCO-Cy3, a bright and photostable orange-fluorescent dye, for the sensitive and specific detection of cell surface glycoproteins. This method, centered around Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a robust and versatile platform for a variety of applications, including cellular imaging, flow cytometry, and high-throughput screening.

The protocol involves a two-step process. First, cells are metabolically labeled with an unnatural sugar, tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell's machinery and results in the presentation of azide groups on cell surface glycans. The second step is the covalent attachment of DBCO-Cy3 to these azide-modified proteins via a copper-free "click" reaction. This bioorthogonal approach ensures that the labeling is highly specific to the azide-tagged molecules, minimizing off-target effects and background signal.

Data Presentation

Table 1: Photophysical Properties of DBCO-Cy3 and Comparable Fluorophores

| Property | DBCO-Cy3 | Alexa Fluor 555 |

| Excitation Maximum (nm) | ~555 | ~555 |

| Emission Maximum (nm) | ~570 | ~565 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 |

| Quantum Yield | ~0.31 | ~0.1 |

| Photostability | Good | Excellent |

Note: Values can vary depending on the solvent and conjugation partner.

Table 2: Recommended Reagent Concentrations and Incubation Times

| Reagent | Concentration | Incubation Time | Notes |

| Ac4ManNAz | 10-50 µM | 1-3 days | Optimal concentration should be titrated for each cell line to balance labeling efficiency and potential cytotoxicity.[1][2][3] |

| DBCO-Cy3 | 5-50 µM | 30-60 minutes | Higher concentrations may increase background fluorescence. Titration is recommended. |

Mandatory Visualizations

Caption: Experimental workflow for cell surface protein labeling using DBCO-Cy3.

Caption: Bioorthogonal SPAAC reaction between an azide-modified protein and DBCO-Cy3.

Experimental Protocols

Part 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the introduction of azide functional groups onto the sialoglycans of cell surface proteins through metabolic glycoengineering.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA (if using adherent cells)

-

Ac4ManNAz (stock solution in DMSO, sterile-filtered)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach 50-70% confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium to a final concentration of 10-50 µM. It is highly recommended to perform a titration to determine the optimal concentration for your specific cell line, as high concentrations can be cytotoxic.[1][2]

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-